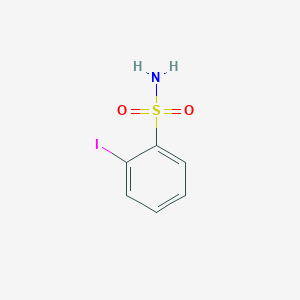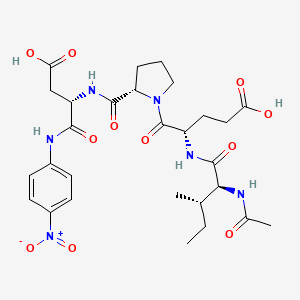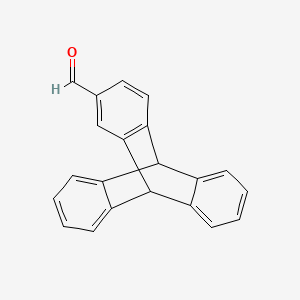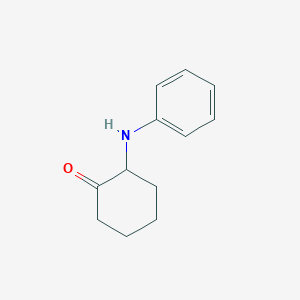
Methyl 4-(3-formylphenyl)benzoate
Übersicht
Beschreibung
“Methyl 4-(3-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 . This compound is also known by other names such as “4-(3-Formylphenyl)benzoic acid methyl ester” and "Methyl 3’-formyl-4-biphenylcarboxylate" .
Molecular Structure Analysis
“Methyl 4-(3-formylphenyl)benzoate” is a complex organic molecule that consists of a benzene ring attached to a formyl group (C=O) and a benzoate ester group (C6H5COO) . The exact 3D structure of the molecule can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
“Methyl 4-(3-formylphenyl)benzoate” is a solid compound . Its melting point is between 97-101°C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates in Organic Chemistry
- Methyl 4-(3-formylphenyl)benzoate is a crucial intermediate in the synthesis of natural products with diverse biological activities. Lou Hong-xiang (2012) highlights its role in the total synthesis of bisbibenzyls, emphasizing the optimization of reaction conditions for improved yield (Lou, 2012).
Liquid Crystalline Behavior and Optical Properties
- The compound demonstrates significant potential in liquid crystalline applications. Veerabhadraswamy et al. (2015) explored its use in creating liquid crystal phases with potential in various device applications. Their findings include the stabilization of mesophases like blue phase-I/II and chiral nematic phases (Veerabhadraswamy et al., 2015).
Antibacterial Activity and Pharmacological Potential
- The compound has been utilized as a precursor for heterocyclic scaffolds with notable antibacterial activity. Abdel‐Galil et al. (2018) synthesized thiazole and thiazolidinone derivatives containing the phenyl benzoate moiety, demonstrating good antibacterial properties (Abdel‐Galil et al., 2018).
Spectroscopic and Structural Analysis
- Spectroscopic and structural elucidation of derivatives of methyl 4-(3-formylphenyl)benzoate provide insights into their electronic and chemical properties. Şahin et al. (2015) conducted comprehensive spectroscopic and quantum chemical studies, revealing details about molecular structure, vibrational frequencies, and other chemical properties (Şahin et al., 2015).
Nonlinear Optical Properties
- Its derivatives have been investigated for nonlinear optical (NLO) properties, contributing to potential applications in photonics and optoelectronics. Vetrivelan (2019) studied the molecular structure, vibrational analysis, and antimicrobial activity of a sulfonamide derivative, revealing its potential in these fields (Vetrivelan, 2019).
Synthetic Versatility and Pharmaceutical Applications
- Farooq and Ngaini (2019) emphasize the significance of methyl 4-(3-formylphenyl)benzoate as a bioactive precursor in organic synthesis, highlighting its range of pharmacological activities and versatility as a substrate (Farooq & Ngaini, 2019).
Chemosensory Applications
Mesophase Behavior in Liquid Crystals
- The influence of methyl 4-(3-formylphenyl)benzoate derivatives on the mesophase behavior of liquid crystals has been a subject of study. Naoum et al. (2015) explored how lateral methyl substitution affects the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, revealing insights into the steric and polarisability effects on liquid crystal stability (Naoum et al., 2015).
Applications in Molecular Docking and Computational Studies
- The compound and its derivatives have been used in molecular docking studies to predict inhibitory activity against specific biological targets. Murugavel et al. (2016) synthesized a derivative and conducted molecular docking investigations to predict its potential as an antimicrobial agent and inhibitor of penicillin-binding protein (Murugavel et al., 2016).
Catalysis and Synthesis
- The compound has been utilized in the synthesis of various complex molecules, demonstrating its role as a versatile reagent in catalytic and synthetic processes. This includes the synthesis of novel liquid crystal compounds and exploration of their mesophase behavior, contributing to materials science and engineering (Basu et al., 2012).
Photophysical Properties
- Studies on the photophysical properties of its derivatives indicate potential applications in fluorescence probes and sensory devices. Singh and Darshi (2002) investigated the absorption and fluorescence spectral properties of derivatives in different media, revealing their potential in biophysical applications (Singh & Darshi, 2002).
Safety And Hazards
“Methyl 4-(3-formylphenyl)benzoate” is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .
Eigenschaften
IUPAC Name |
methyl 4-(3-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLVJIWBSWMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401901 | |
| Record name | Methyl 4-(3-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-formylphenyl)benzoate | |
CAS RN |
221021-36-9 | |
| Record name | Methyl 4-(3-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(3-formylphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)
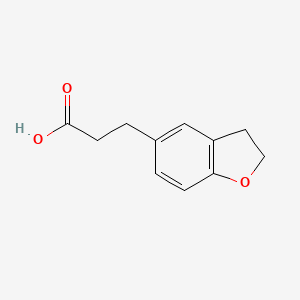
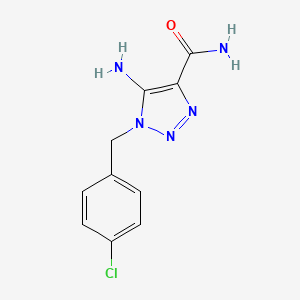
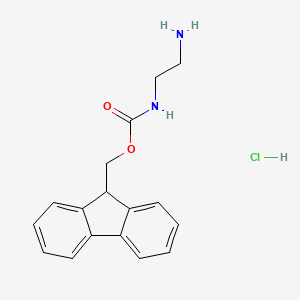
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
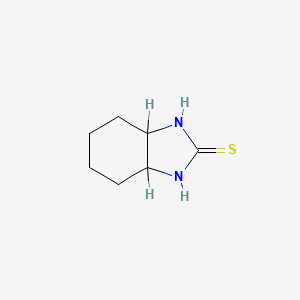
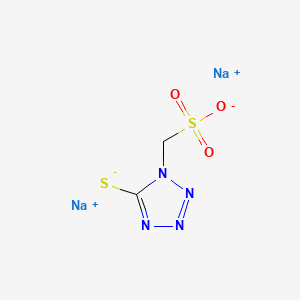
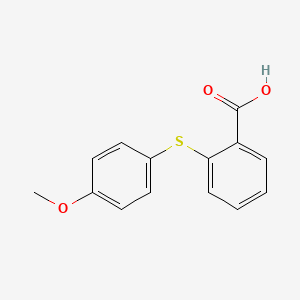
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
